

Propiverine hydrochloride and its active metabolites explained

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Compound of Interest

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An In-depth Technical Guide to **Propiverine Hydrochloride** and its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

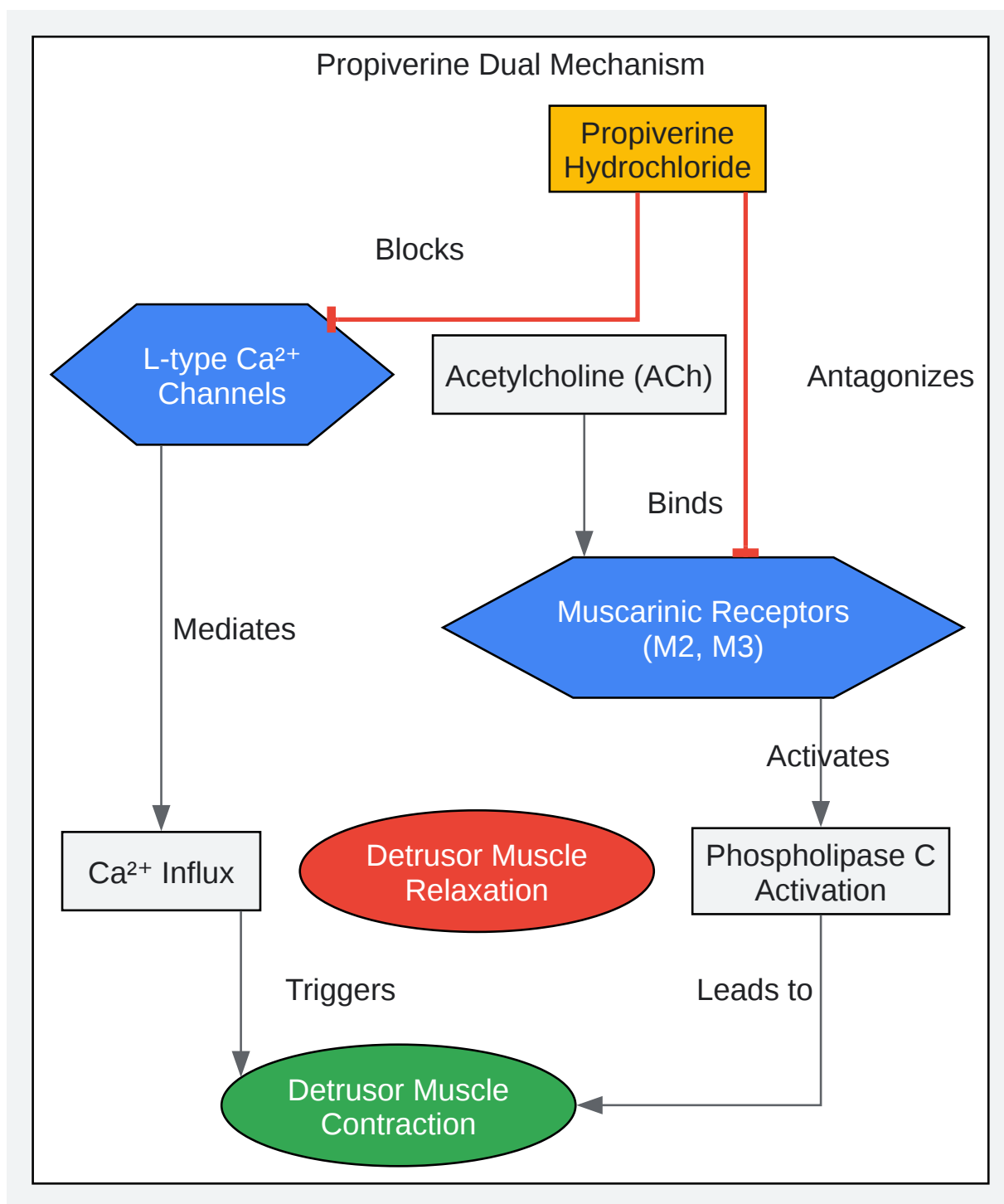
Executive Summary

Propiverine hydrochloride is a widely utilized therapeutic agent for the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and incontinence.[1][2][3] Its clinical efficacy stems from a unique dual mechanism of action: anticholinergic activity and calcium antagonism.[2][4][5] Unlike many other OAB treatments that rely solely on antimuscarinic effects, propiverine's ability to also modulate calcium influx in bladder smooth muscle cells provides a comprehensive approach to inhibiting involuntary detrusor contractions.[1][4][6] Furthermore, propiverine undergoes extensive first-pass metabolism, producing several pharmacologically active metabolites that significantly contribute to its overall therapeutic profile and may enhance its bladder selectivity.[7][8][9] This guide provides a detailed examination of the pharmacology, pharmacokinetics, and metabolic pathways of propiverine and its key active metabolites, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action

Propiverine exerts its therapeutic effects on the detrusor (bladder) smooth muscle through two primary, synergistic mechanisms:

- **Anticholinergic (Antimuscarinic) Activity:** Acetylcholine is the primary neurotransmitter responsible for bladder contraction, acting on muscarinic receptors (predominantly M2 and M3 subtypes) on detrusor muscle cells.^{[1][10]} Propiverine acts as a competitive antagonist at these receptors, inhibiting the binding of acetylcholine.^{[1][4]} This blockade prevents the downstream signaling cascade that leads to muscle contraction, thereby promoting bladder relaxation and increasing its storage capacity.^{[4][5]}
- **Calcium Antagonism (Musculotropic Effect):** In addition to its receptor-blocking activity, propiverine directly inhibits the influx of extracellular calcium ions through L-type calcium channels in the bladder smooth muscle cells.^{[8][11]} Since intracellular calcium is essential for the contractile process, this calcium-modulating property provides an additional, non-cholinergic mechanism for muscle relaxation and spasmolysis.^{[1][4][6]} This dual action is particularly relevant for inhibiting atropine-resistant contractions that may not be fully addressed by purely antimuscarinic agents.^{[6][12]}



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Caption: Dual mechanism of Propiverine action on detrusor muscle cells.

Pharmacokinetics of Propiverine Hydrochloride

Propiverine is rapidly absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism in the intestine and liver, resulting in moderate absolute bioavailability.^{[1][8]} It is widely distributed throughout the body and is highly bound to plasma proteins.^{[1][13]}

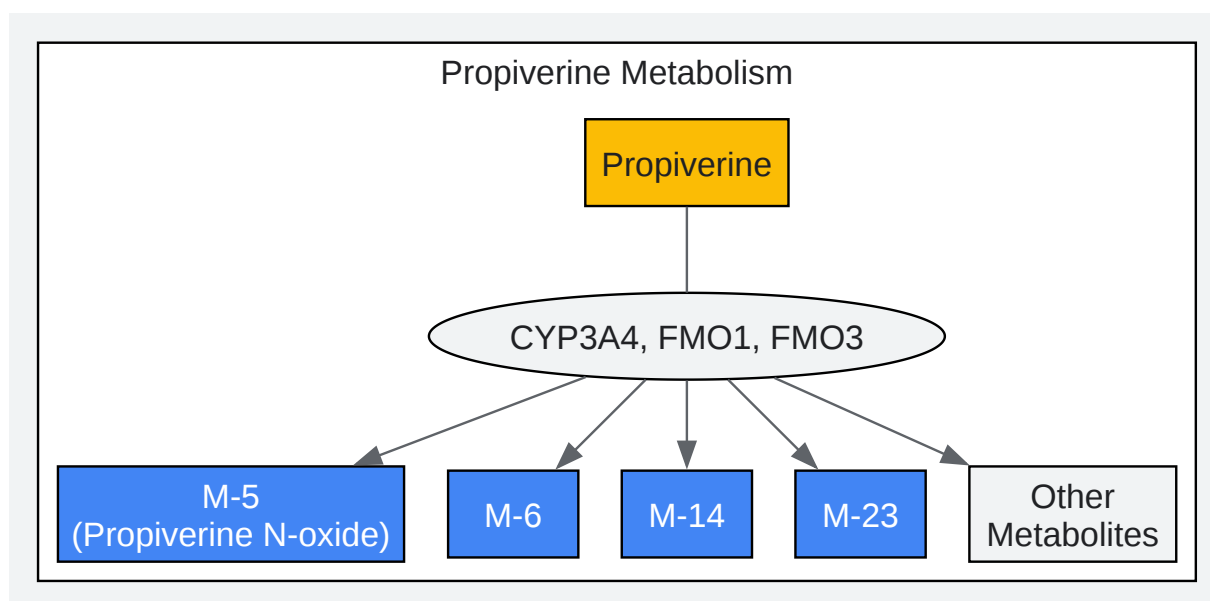
Parameter	Formulation	Value	Reference(s)
Absolute Bioavailability	Immediate Release (15 mg)	40.5%	[1]
Modified Release (45 mg)	59.5% (\pm 23.3%)	[14]	
Time to Peak Plasma Conc. (Tmax)	Immediate Release	~2.3 hours	[1]
Modified Release	~9.5 - 10 hours	[13][14]	
Volume of Distribution (Vd)	Intravenous	125 - 473 L (Average: 279 L)	[1][13]
Plasma Protein Binding	Parent Drug	90 - 95%	[1][13]
Main Metabolite (N-oxide)	~60%	[1][13]	
Elimination Half-life ($t_{1/2}$)	Immediate Release	14.1 - 22.1 hours	[1]
Modified Release	14.2 - 16.3 hours	[13]	
Total Clearance	Single Dose (30 mg)	371 mL/min (191 - 870 mL/min)	[1][14]
Route of Elimination	Single Dose (30 mg)	~60% in urine, ~21% in feces (over 12 days)	[1][14]
Unchanged in Urine	< 1%	[1][14]	

Table 1:
Pharmacokinetic
Parameters of
Propiverine
Hydrochloride.

Active Metabolites: Formation and Pharmacological Profile

Propiverine is extensively biotransformed by hepatic and intestinal enzymes, primarily Cytochrome P450 3A4 (CYP3A4) and Flavin-containing Monooxygenases (FMO) 1 and 3.[1][13][14] This metabolism generates several active metabolites that contribute to the drug's overall clinical effect.[1][7][14] The primary metabolic route is the oxidation of the piperidyl-N, leading to the formation of propiverine-N-oxide (M-5), which often reaches plasma concentrations exceeding that of the parent compound.[1]

Note on Nomenclature: The literature uses several naming conventions for the metabolites. M-1 and M-5 often refer to the same major metabolite, propiverine N-oxide. Similarly, M-2 and M-6 can refer to the N-oxide lacking the aliphatic side chain. This guide will use the M-5/M-6/M-14 designation where possible for consistency with comparative studies.[7][10]



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Caption: Primary metabolic pathway of Propiverine to its active metabolites.

Pharmacological Activity of Key Metabolites

The metabolites of propiverine possess distinct pharmacological profiles, with varying affinities for muscarinic receptors and different effects on calcium channels. Their combined action is crucial to the overall therapeutic outcome.

- M-5 (Propiverine N-oxide): This is a major metabolite with plasma concentrations often higher than propiverine itself.^{[1][7]} It has a lower binding affinity for muscarinic receptors compared to the parent drug but still contributes significantly to the anticholinergic effect due to its high concentration.^[10] Its effect on L-type calcium currents is considered insignificant.^[7]
- M-6: This metabolite demonstrates a higher binding affinity for all five human muscarinic receptor subtypes (hM₁-hM₅) compared to propiverine.^[10] However, like M-5, it has a negligible effect on L-type calcium currents.^[7]
- M-14: Characterized by a change from a tertiary to a secondary amine, M-14 has a lower muscarinic receptor binding affinity and reduced functional potency compared to propiverine.^[10] However, it does contribute to the calcium antagonistic effect by inhibiting L-type calcium currents.^[7]
- DPr-P-4(N → O) (1-Methyl-4-piperidyl benzilate N-oxide): Studies in rats suggest this metabolite may be key to propiverine's bladder selectivity. It has been shown to accumulate at higher concentrations and exhibit more sustained binding to muscarinic receptors in the bladder compared to the salivary glands, potentially explaining the lower incidence of dry mouth compared to other anticholinergics like oxybutynin.^[15]

Compound	Muscarinic Receptor Affinity (hM ₁ -hM ₅)	Effect on L-type Ca ²⁺ Current (I _{Ca})	Key Characteristic	Reference(s)
Propiverine	Moderate	Inhibits	Dual action (parent drug)	[7][8][10]
M-5	Lower than Propiverine	Insignificant	High plasma concentration	[1][7][10]
M-6	Higher than Propiverine	Insignificant	Potent muscarinic antagonist	[7][10]
M-14	Lower than Propiverine	Inhibits	Contributes to Ca ²⁺ antagonism	[7][10]

Table 2:
Comparative
Pharmacology of
Propiverine and
its Main Active
Metabolites.

Experimental Protocols

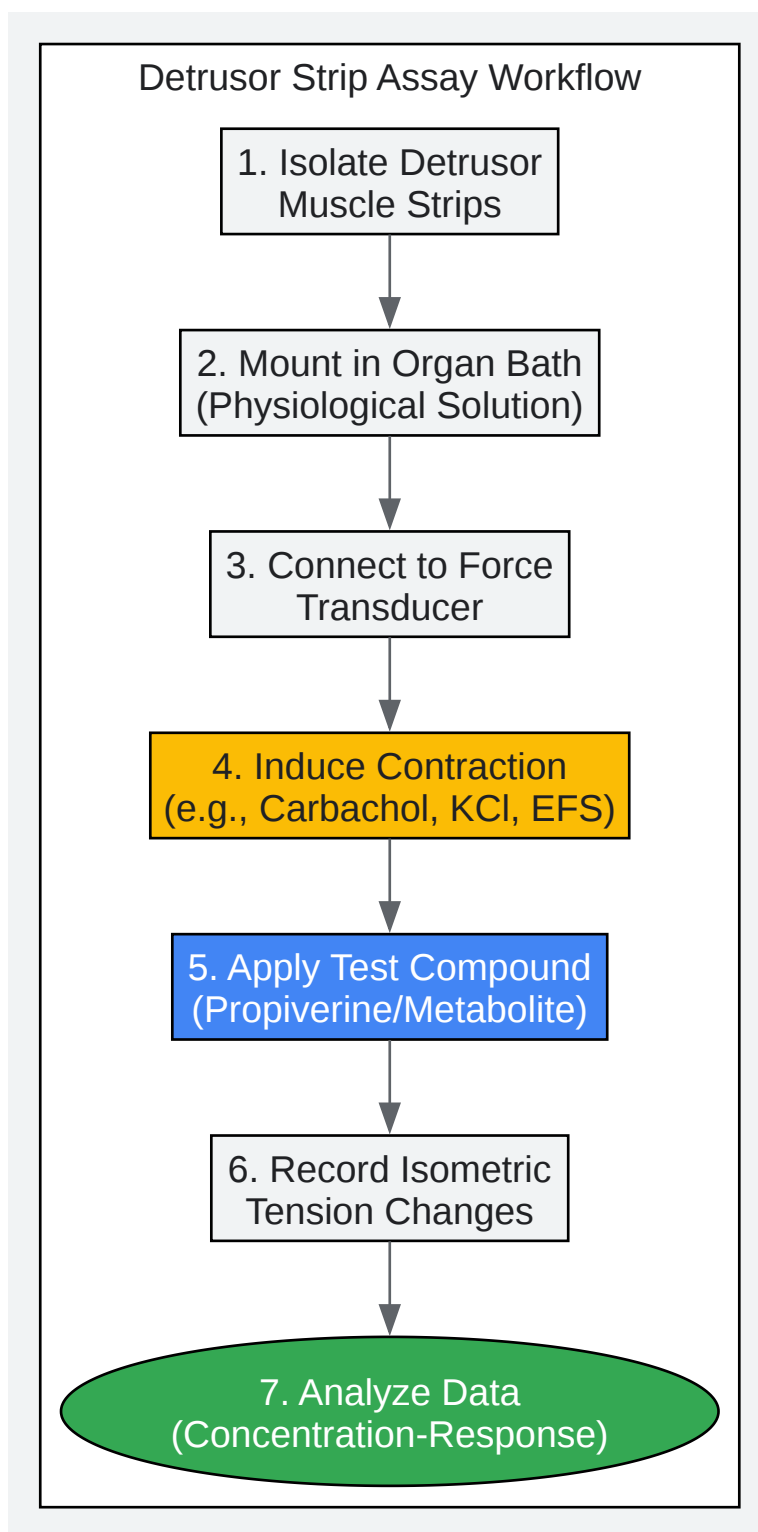
The pharmacological and pharmacokinetic properties of propiverine and its metabolites have been elucidated through a variety of established experimental models.

In Vitro Detrusor Strip Contraction Assay

This assay is fundamental for assessing the direct effects of compounds on bladder muscle contractility.

- Objective: To measure the spasmolytic activity of propiverine and its metabolites on isolated bladder smooth muscle.
- Methodology:

- Tissue Preparation: Detrusor muscle strips are isolated from human or animal (e.g., guinea pig, pig) bladders and dissected free of urothelium.[\[7\]](#)
- Mounting: Strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.
- Tension Measurement: One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
- Contraction Induction: After an equilibration period, contractions are induced using various stimuli, such as:
 - Carbachol (CCh) or Acetylcholine (ACh): To assess muscarinic receptor-mediated contraction.[\[7\]](#)[\[12\]](#)
 - Potassium Chloride (KCl): To induce depolarization and contraction via voltage-gated calcium channels.[\[7\]](#)[\[12\]](#)
 - Electrical Field Stimulation (EFS): To stimulate nerve endings within the muscle tissue and elicit neurally-mediated contractions.[\[7\]](#)[\[12\]](#)
- Data Analysis: Concentration-response curves are generated by cumulatively adding the test compound (propiverine or metabolite) to determine its potency (e.g., IC₅₀ or pA₂) in inhibiting the induced contractions.[\[7\]](#)



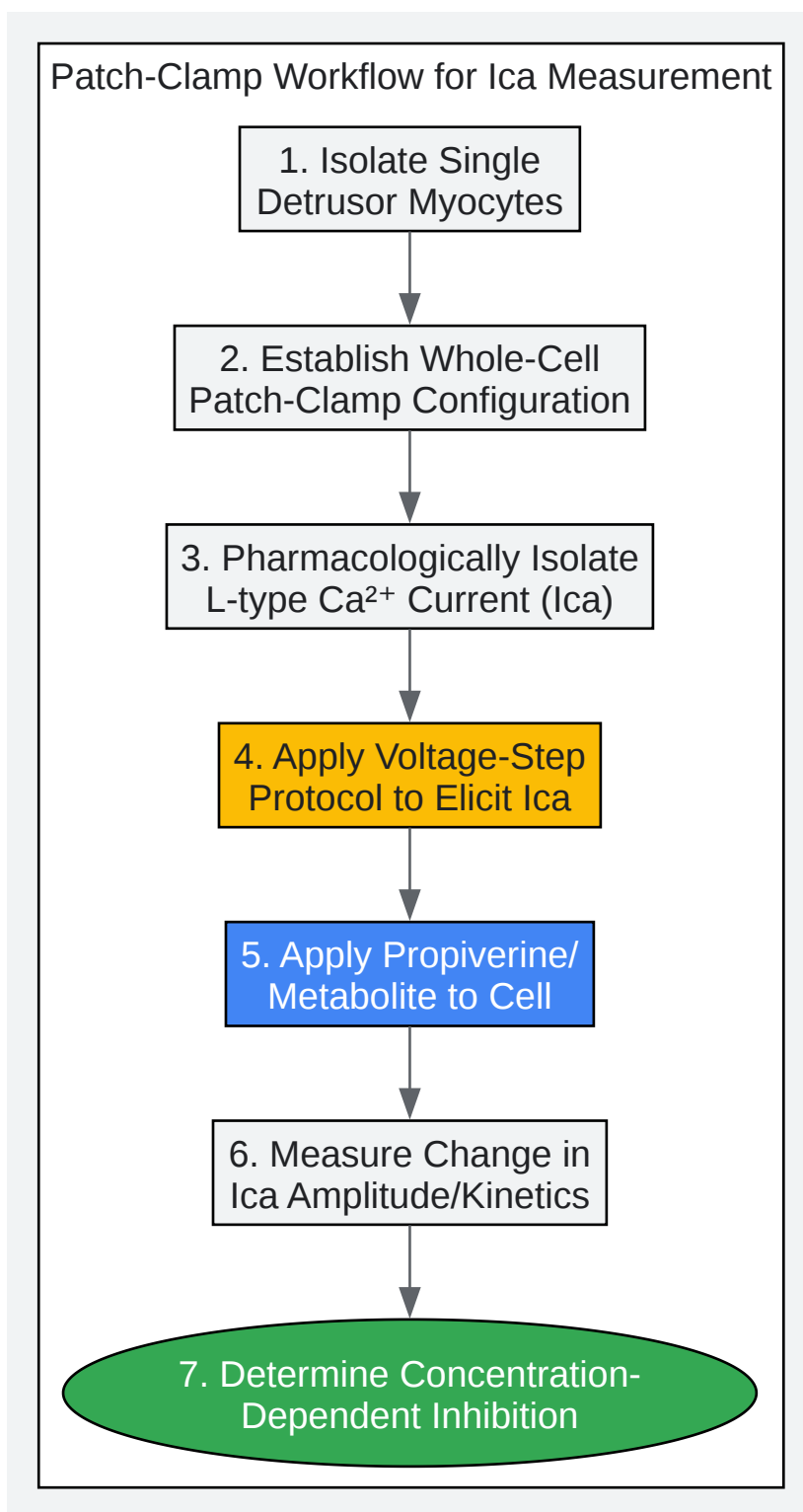
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Caption: Experimental workflow for in vitro detrusor strip contraction assays.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells, providing definitive evidence for calcium channel blockade.

- Objective: To investigate the direct effects of propiverine and its metabolites on L-type calcium channel currents (I_{Ca}) in detrusor myocytes.[\[7\]](#)[\[9\]](#)
- Methodology:
 - Cell Isolation: Single smooth muscle cells are enzymatically dissociated from detrusor tissue.[\[9\]](#)
 - Patch-Clamp Recording: The whole-cell patch-clamp configuration is used. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of ion currents flowing across the entire cell membrane.
 - I_{Ca} Isolation: Specific intracellular and extracellular solutions are used to pharmacologically and electronically isolate the L-type calcium current from other ion currents.
 - Voltage Protocol: A voltage-step protocol is applied to activate the calcium channels and elicit a measurable current.
 - Compound Application: Propiverine or a metabolite is applied to the cell via the bath solution, and changes in the peak amplitude and kinetics of the I_{Ca} are recorded.[\[9\]](#)[\[16\]](#)
 - Data Analysis: The concentration-dependent inhibition of I_{Ca} is measured to determine the potency of the compound as a calcium channel blocker.[\[16\]](#)



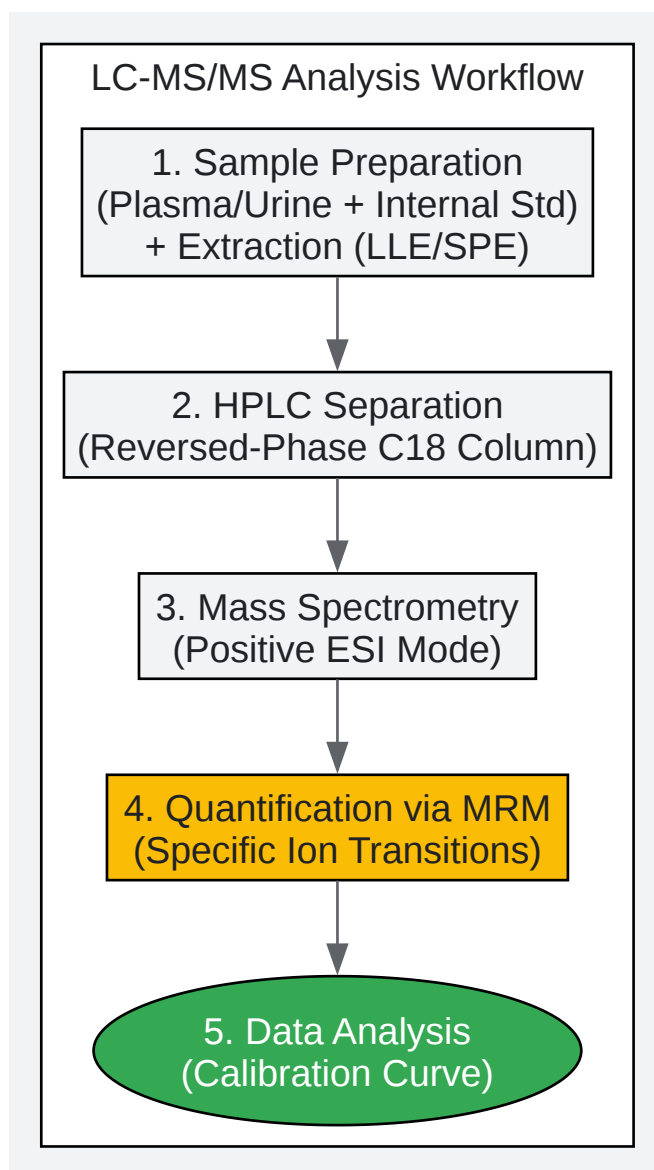
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Caption: Experimental workflow for patch-clamp electrophysiology studies.

Pharmacokinetic Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying drugs and their metabolites in complex biological matrices.

- Objective: To accurately determine the concentrations of propiverine and its metabolites in biological samples (plasma, urine, tissue) for pharmacokinetic studies.[\[17\]](#)
- Methodology:
 - Sample Preparation: An internal standard is added to the biological sample (e.g., plasma). The analytes (propiverine and metabolites) are then extracted from the matrix using either liquid-liquid extraction (LLE) with an organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE).[\[17\]](#)[\[18\]](#)[\[19\]](#)
 - Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a reversed-phase C18 column using a specific mobile phase (e.g., methanol-ammonium acetate buffer).[\[19\]](#)
 - Mass Spectrometric Detection: The column eluent is introduced into a triple-quadrupole mass spectrometer. The instrument is operated in positive electrospray ionization (ESI) mode.
 - Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard (e.g., for propiverine: m/z 368.3 \rightarrow 116.1).[\[19\]](#)
 - Data Analysis: A calibration curve is constructed to determine the concentration of each analyte in the original sample. The method is validated for linearity, accuracy, precision, and sensitivity (LLOQ).[\[17\]](#)[\[19\]](#)



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Caption: Workflow for pharmacokinetic analysis using LC-MS/MS.

Conclusion

Propiverine hydrochloride's efficacy in treating overactive bladder is a result of a sophisticated interplay between the parent drug and its multiple active metabolites. Its dual mechanism, combining muscarinic receptor antagonism with direct calcium channel blockade, offers a broader spectrum of activity than purely antimuscarinic agents and may be particularly beneficial in patients with atropine-resistant detrusor overactivity.[6] The extensive formation of active metabolites, particularly the N-oxide M-5 which circulates at high concentrations, and

metabolites like DPr-P-4(N → O) that may confer bladder selectivity, are critical to its overall therapeutic effect and tolerability profile.[1][15] A thorough understanding of these distinct pharmacological and pharmacokinetic properties is essential for the continued optimization of OAB therapy and the development of next-generation bladder control agents.

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